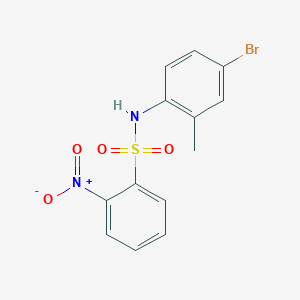

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide

Description

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a substituted aromatic amine. The aromatic amine moiety features a 4-bromo-2-methylphenyl group, which introduces steric and electronic effects due to the bromine (electron-withdrawing) and methyl (electron-donating) substituents. This compound is of interest in medicinal and materials chemistry due to the versatility of sulfonamides in biological activity and crystal engineering .

Key structural features include:

- Bromine atom at the para position of the aniline ring, contributing to molecular weight and halogen bonding.

- Methyl group at the ortho position of the aniline ring, introducing steric hindrance that may influence conformational flexibility.

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4S/c1-9-8-10(14)6-7-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQQMKKABZDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: N-(substituted)-2-nitrobenzenesulfonamides.

Reduction: N-(4-bromo-2-methylphenyl)-2-aminobenzenesulfonamide.

Oxidation: N-(4-bromo-2-carboxyphenyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide ()

- Substituent differences : Replaces the 4-bromo-2-methylphenyl group with a 3-methylbenzoyl moiety.

- Conformational analysis : The benzoyl group introduces a planar C=O bond, leading to antiperiplanar alignment with the N–H group. The dihedral angle between the sulfonyl and benzoyl rings is 89.5° (vs. 75.7° in the target compound), indicating greater orthogonality .

- Hydrogen bonding : Forms dimeric chains via N–H···O=S interactions, similar to brominated analogs.

4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide ()

- Substituent differences : Contains dual bromine atoms (one on each aromatic ring) and a nitro group on the aniline ring.

- Molecular weight : Higher (436.08 g/mol vs. ~355.2 g/mol for the target compound) due to the extra bromine.

N-(4-Bromophenyl)benzenesulfonamide ()

- Substituent differences : Lacks the nitro and methyl groups present in the target compound.

- Electronic effects : Absence of the nitro group reduces electrophilicity and hydrogen-bonding capacity.

- Applications : Primarily used as a synthetic intermediate, whereas nitro-substituted analogs may exhibit enhanced biological activity .

Physicochemical Properties

Biological Activity

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the bromine and nitro groups on the aromatic rings contributes to its unique chemical properties and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have demonstrated that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The specific effects of this compound on cancer cell lines have been documented in several case studies.

Case Study: Inhibition of HeLa Cell Proliferation

In a study examining the effects on HeLa cells, this compound was found to induce apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, leading to increased cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of electron-withdrawing groups (bromine and nitro) enhances its reactivity and interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and binding affinity |

| Nitro | Enhances electron deficiency, promoting reactivity |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.